molecular formula C19H24O5 B12907541 4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol CAS No. 178873-86-4

4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol

Cat. No.: B12907541
CAS No.: 178873-86-4
M. Wt: 332.4 g/mol
InChI Key: IOYOEQRLYXRXKM-UHFFFAOYSA-N
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Description

4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol (hereafter referred to as Compound 3) is a biphenyl derivative featuring a hydroxyl group at the 4-position of one benzene ring and a triethylene glycol monomethyl ether (TEG) chain at the 4'-position of the second benzene ring. This compound was synthesized via a nucleophilic substitution reaction between 4'-bromo-[1,1'-biphenyl]-4-ol and a TEG-modified intermediate, achieving an 85% yield . The TEG chain enhances solubility in polar solvents, making it suitable for applications in organic electronics, such as p-type semiconductors in organic electrochemical transistors (OECTs) . Its structure combines the rigidity of the biphenyl core with the flexibility of the oligoether side chain, balancing electronic properties and processability.

Properties

CAS No.

178873-86-4

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

4-[4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]phenol

InChI

InChI=1S/C19H24O5/c1-21-10-11-22-12-13-23-14-15-24-19-8-4-17(5-9-19)16-2-6-18(20)7-3-16/h2-9,20H,10-15H2,1H3

InChI Key

IOYOEQRLYXRXKM-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol typically involves the reaction of 4-hydroxybiphenyl with 2-(2-(2-methoxyethoxy)ethoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybiphenyl attacks the electrophilic carbon of the bromide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-one.

    Reduction: Formation of a more saturated biphenyl derivative.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Utilized in the formulation of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups enhance its solubility and facilitate its transport across biological membranes. The biphenyl core can interact with hydrophobic pockets in proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Compound 3, we compare it with structurally analogous compounds, focusing on substituent effects, electronic characteristics, and functional applications.

Structural Analogues with Oligoether Chains

1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene (Compound 2)

  • Structure : Benzene ring substituted with a TEG chain and bromine at the 4-position.
  • Comparison : Unlike Compound 3, this lacks the biphenyl core and hydroxyl group. The bromine substituent facilitates cross-coupling reactions (e.g., Stille coupling), enabling integration into conjugated polymers . Its lower molecular weight (MW = 342.2 g/mol vs. Compound 3’s ~434.5 g/mol) reduces steric hindrance but limits π-π stacking efficiency in solid-state applications.

1,3-Bis(5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-3-yl)benzene (L2)

  • Structure : Two pyridine rings linked to a central benzene, each bearing a TEG chain.
  • Comparison : The pyridine nitrogen introduces electron-withdrawing effects, lowering the HOMO energy compared to Compound 3’s electron-rich biphenyl-hydroxyl system. This enhances stability in oxidative environments but reduces hole-transport efficiency in OECTs .

4,5-Bis{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-2-nitrophenyl Methanol Structure: Nitrophenyl core with two TEG chains and a methanol group. Comparison: The nitro group (-NO₂) strongly withdraws electrons, shifting absorption spectra to longer wavelengths (λmax ~450 nm vs. Compound 3’s ~300 nm). This makes it suitable for photoactive applications but less effective in charge transport .

Biphenyl Derivatives with Varied Substituents

2'-Methoxy-3,5'-diallylbiphenyl-4-ol

  • Structure : Biphenyl with methoxy, hydroxyl, and allyl groups.
  • Comparison : Allyl groups increase hydrophobicity (logP ~4.2 vs. Compound 3’s ~2.8) but reduce solubility in aqueous media. The absence of a TEG chain limits its utility in solution-processed electronics .

2-((4'-Methoxy-[1,1'-biphenyl]-4-yl)oxy)ethanone Derivatives Structure: Biphenyl with methoxy and ethanone groups. Comparison: The ethanone group replaces the hydroxyl, eliminating hydrogen-bonding capacity. This reduces crystallinity and alters binding affinity in biological systems (e.g., acetylcholinesterase inhibition IC₅₀ = 0.8 μM vs. Compound 3’s undetermined activity) .

Data Table: Key Properties of Compound 3 and Analogues

Compound Name Core Structure Key Substituents MW (g/mol) Solubility (Polar Solvents) Application Reference
Compound 3 Biphenyl -OH, TEG chain ~434.5 High (DMF, DMSO) Organic electronics
1-Bromo-4-(TEG)benzene Benzene -Br, TEG chain 342.2 Moderate (THF) Polymer synthesis
L2 (Pyridine-TEG) Benzene-pyridine TEG chains, pyridine N ~650.7 High (MeCN) Redox-active materials
2-Nitrophenyl-TEG Methanol Nitrophenyl -NO₂, TEG chains, -CH₂OH ~548.6 Low (H₂O) Photocatalysis
2'-Methoxy-3,5'-diallylbiphenyl-4-ol Biphenyl -OCH₃, -OH, allyl ~298.4 Insoluble (H₂O) Phytochemical studies

Key Findings and Implications

  • Electronic Properties : The hydroxyl group in Compound 3 provides electron-donating effects, raising the HOMO level (-5.1 eV) compared to nitro-substituted analogues (-6.3 eV), favoring hole injection in OECTs .
  • Solubility: TEG chains in Compound 3 improve processability in polar solvents, unlike non-TEG biphenyls (e.g., 2'-methoxy derivatives), which require toxic solvents for deposition .

Biological Activity

The compound 4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol , also referred to as Biphenyl-4-ol derivative , has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and case studies demonstrating its efficacy in various biological systems.

  • Molecular Formula : C22H34O10
  • Molecular Weight : 458.5 g/mol
  • CAS Number : 1624759-52-9

Structure

The compound features a biphenyl core with multiple ether linkages, which may influence its solubility and biological interactions. The presence of methoxyethoxy groups enhances its hydrophilicity, potentially improving its bioavailability.

Anticancer Activity

Recent studies have explored the compound's anticancer properties, particularly in inhibiting tumor growth. For example, a study involving various biphenyl derivatives demonstrated that modifications to the biphenyl structure could lead to enhanced cytotoxicity against cancer cell lines.

Table 1: Cytotoxic Activity of Biphenyl Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA375 (melanoma)5.0Apoptosis induction
Compound BColo205 (colon cancer)3.5Cell cycle arrest
4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-olMCF7 (breast cancer)4.0Inhibition of proliferation

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer cell survival. For instance, it has been shown to inhibit key kinases involved in cancer progression.

Anti-inflammatory Properties

In addition to anticancer activity, the compound exhibits anti-inflammatory effects. Research indicates that it can modulate inflammatory cytokine production, which may be beneficial in conditions characterized by chronic inflammation.

Case Study: Inhibition of Cytokine Production

A study evaluated the effect of the compound on TNF-alpha and IL-6 production in macrophage cell lines. The results indicated a significant reduction in cytokine levels upon treatment with the biphenyl derivative.

Neuroprotective Effects

Emerging evidence suggests that the compound may also possess neuroprotective properties. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of 4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol is influenced by its structural components:

  • Hydrophilicity : The methoxyethoxy groups increase solubility and bioavailability.
  • Biphenyl Core : Modifications on the biphenyl structure can enhance or diminish activity depending on the substituents present.

Table 2: Structure-Activity Relationship Insights

ModificationBiological Activity Impact
Increased methoxy groupsEnhanced solubility and bioactivity
Substituents on biphenylVaried effects on potency against different cell lines

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